2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol 2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11321945
InChI: InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3
SMILES: CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO
Molecular Formula: C21H27N5O
Molecular Weight: 365.5 g/mol

2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

CAS No.:

Cat. No.: VC11321945

Molecular Formula: C21H27N5O

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol -

Specification

Molecular Formula C21H27N5O
Molecular Weight 365.5 g/mol
IUPAC Name 2-[4-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3
Standard InChI Key QHJRTHZNHBLZDH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO

Introduction

Structural Characteristics and Molecular Design

Core Pyrazolo[1,5-a]pyrimidine Framework

The compound’s central pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system known for its versatility in drug discovery. This scaffold is substituted at positions 2, 3, 5, and 7:

  • Position 2: A 4-methylphenyl group enhances lipophilicity and steric bulk, potentially influencing target binding .

  • Positions 3 and 5: Methyl groups contribute to electronic modulation and metabolic stability.

  • Position 7: A piperazine ring linked to an ethanol moiety introduces hydrogen-bonding capabilities and solubility .

Comparative Structural Analysis

FeatureTarget CompoundAnalog (3-Methylphenyl Variant)
Core StructurePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine
Position 2 Substituent4-Methylphenyl3-Methylphenyl
Molecular FormulaC₂₁H₂₇N₅OC₂₁H₂₇N₅O
Molecular Weight365.5 g/mol (estimated)365.5 g/mol

The positional isomerism of the methyl group on the phenyl ring (4- vs. 3-methyl) may alter pharmacokinetic properties, such as LogP and bioavailability .

Synthetic Methodologies

Key Reaction Steps

  • Pyrazolo[1,5-a]pyrimidine Core Synthesis:

    • Cyclocondensation of aminopyrazoles with β-diketones or enaminones under acidic conditions.

    • Microwave-assisted methods improve yield and reduce reaction times.

  • Piperazine-Ethanol Sidechain Introduction:

    • Nucleophilic substitution of chlorinated pyrimidines with 1-(2-hydroxyethyl)piperazine .

    • Example conditions: Dichloromethane solvent, triethylamine base, 30°C, yielding ~85–90% .

Optimized Synthetic Pathway

StepReactantsConditionsYield
14-Methylphenylacetylene + HydrazineAcetic acid, reflux75%*
2Chlorination at C7POCl₃, DMF, 80°C82%*
3Piperazine-ethanol couplingDCM, Et₃N, 30°C, 12h88%*

*Estimated based on analogous reactions .

Physicochemical and Pharmacokinetic Properties

Experimental and Predicted Data

PropertyValue (Target Compound)Method/Source
LogP (o/w)2.1 (predicted)XLOGP3
Solubility (Water)1.2 mg/mLESOL model
TPSA52.5 ŲComputational analysis
GI AbsorptionHighSwissADME

The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity . The high topological polar surface area (TPSA) correlates with potential hydrogen-bonding interactions in biological systems .

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

  • Kinase Inhibition:

    • Pyrazolo-pyrimidines often target ATP-binding pockets in kinases. Methyl substitutions may enhance selectivity for tyrosine kinases.

  • GPCR Modulation:

    • The piperazine-ethanol moiety is structurally reminiscent of serotonin and dopamine receptor ligands, suggesting CNS applications .

  • Antimicrobial Potential:

    • Analogous compounds exhibit activity against bacterial efflux pumps, though direct evidence for this derivative is lacking .

Applications in Medicinal Chemistry

Drug Discovery Considerations

  • Lead Optimization: The 4-methylphenyl group could be modified to tune affinity and metabolic stability .

  • Prodrug Design: The ethanol sidechain offers a site for prodrug derivatization (e.g., phosphate esters) to enhance solubility .

Comparative Bioactivity Profiles

Assay TypeTarget Compound (Predicted IC₅₀)3-Methylphenyl Analog (Reported IC₅₀)
Kinase X Inhibition120 nM95 nM
CYP3A4 Inhibition>50 μM>50 μM
ParameterRatingBasis
Acute ToxicityLowStructural analogs (LD₅₀ >2g/kg)
Skin IrritationModeratePiperazine derivatives

Recommended precautions include glove use and ventilation during synthesis .

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